![molecular formula C8H5BrMgS B6317450 Benzo[b]thiophen-2-ylmagnesium bromide, 0.50 M in 2-MeTHF CAS No. 98754-49-5](/img/structure/B6317450.png)
Benzo[b]thiophen-2-ylmagnesium bromide, 0.50 M in 2-MeTHF
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Overview
Description
Synthesis Analysis
This compound is commonly synthesized in a variety of forms, including a 0.50 M solution in 2-MeTHF. During the synthesis process, it’s important to wear protective gear to avoid contact with the skin . In case of encountering toxic or irritating substances, the operation should be completed in a glove box to avoid harm to the experimenter .Molecular Structure Analysis
The molecular formula of Benzo[b]thiophen-2-ylmagnesium bromide is C8H6BrMgS. The molecular weight is 237.399 .Chemical Reactions Analysis
Benzo[b]thiophen-2-ylmagnesium bromide is used in organic synthesis to introduce the benzo[b]thiophene functional group into other molecules. This compound is a Grignard reagent, which are known for their ability to form carbon-carbon bonds.Scientific Research Applications
Synthesis of Thiophene Derivatives
Thiophene-based analogs, including Benzo[b]thiophen-2-ylmagnesium bromide, have been used extensively in the synthesis of a variety of thiophene derivatives . These compounds play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Development of Biologically Active Compounds
Benzo[b]thiophen-2-ylmagnesium bromide has been used as an intermediate in organic synthesis for the preparation of a variety of molecules, including biologically active compounds . This makes it a crucial component in the development of new drugs and therapies.
Industrial Chemistry and Material Science
Thiophene derivatives, including Benzo[b]thiophen-2-ylmagnesium bromide, are utilized in industrial chemistry and material science as corrosion inhibitors . This makes them valuable in the protection and longevity of various materials and structures.
Organic Semiconductors
Thiophene-mediated molecules, such as Benzo[b]thiophen-2-ylmagnesium bromide, have a prominent role in the advancement of organic semiconductors . This is a rapidly growing field with applications in various electronic devices.
Organic Light-Emitting Diodes (OLEDs)
Benzo[b]thiophen-2-ylmagnesium bromide and similar compounds are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in a variety of applications, from television screens to lighting.
Pharmacological Properties
Compounds with the thiophene ring system, including Benzo[b]thiophen-2-ylmagnesium bromide, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This makes them valuable in the development of new drugs and treatments.
Synthesis of (benzo [ b ]thiophen-3-yl)trimethylstannane
3-Bromothianaphthene, a compound that can be synthesized from Benzo[b]thiophen-2-ylmagnesium bromide, may be used in the synthesis of (benzo [ b ]thiophen-3-yl)trimethylstannane . This highlights the compound’s role in the synthesis of other complex organic compounds.
Organic Field-Effect Transistors (OFETs)
Benzo[b]thiophen-2-ylmagnesium bromide and similar compounds are used in the development of organic field-effect transistors (OFETs) . OFETs are a type of transistor that uses an organic semiconductor in its construction.
Safety And Hazards
Future Directions
The benzo[b]thiophene scaffold is one of the privileged structures in drug discovery as this core exhibits various biological activities allowing them to act as anti-microbial, anti-cancer, anti-inflammatory, anti-oxidant, anti-tubercular, anti-diabetic, anti-convulsant agents and many more . Therefore, the future directions of Benzo[b]thiophen-2-ylmagnesium bromide could be in the field of medicinal chemistry, where it could be used to synthesize new potent lead molecules in drug design .
properties
IUPAC Name |
magnesium;2H-1-benzothiophen-2-ide;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5S.BrH.Mg/c1-2-4-8-7(3-1)5-6-9-8;;/h1-5H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEPDEBVBUHXRZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=[C-]S2.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrMgS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophen-2-ylmagnesium bromide |
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